molecular formula C19H25FN2O2 B6124603 N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Cat. No. B6124603
M. Wt: 332.4 g/mol
InChI Key: XLTZXPVUVMFQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays an important role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.

Mechanism of Action

As mentioned earlier, N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide inhibits GABA aminotransferase, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps regulate brain activity by reducing the activity of excitatory neurons. By increasing GABA levels, this compound can reduce the activity of excitatory neurons, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can lead to a variety of physiological and biochemical effects. These include reduced anxiety and stress, improved sleep, and reduced seizures in animal models of epilepsy. This compound has also been shown to improve cognitive function in animal models and may have potential as a cognitive enhancer in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the effects of GABA modulation in the brain. However, its high potency can also make it difficult to use in experiments, as small changes in dosage can have significant effects on GABA levels. Additionally, the lack of information on its long-term effects and potential side effects makes it important to use caution when interpreting its effects in animal models.

Future Directions

There are several potential future directions for research on N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a cognitive enhancer, particularly in the elderly or those with cognitive impairments. Finally, more research is needed to fully understand the long-term effects and potential side effects of this compound, particularly with regards to its potential for addiction and abuse.

Synthesis Methods

N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide can be synthesized using a multi-step process involving the reaction of various chemical precursors. The synthesis starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with piperidine to form 4-fluorobenzoylpiperidine. This intermediate is then reacted with cyclopentylmagnesium bromide to form this compound.

Scientific Research Applications

N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. It has also been investigated for its potential use as a cognitive enhancer and anti-tumor agent.

properties

IUPAC Name

N-[[1-(cyclopentanecarbonyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-17-9-7-15(8-10-17)18(23)21-12-14-4-3-11-22(13-14)19(24)16-5-1-2-6-16/h7-10,14,16H,1-6,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZXPVUVMFQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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